2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol
Description
2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol is a pyrimidine-based heterocyclic compound featuring a 2-chlorobenzyl sulfanyl substituent at the 2-position of the pyrimidine ring, with hydroxyl groups at the 4- and 6-positions. The 2-chlorobenzyl group introduces both steric bulk and electronic modulation, which may influence receptor binding affinity and selectivity compared to alkyl-substituted analogs.
Properties
Molecular Formula |
C11H9ClN2O2S |
|---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-4-2-1-3-7(8)6-17-11-13-9(15)5-10(16)14-11/h1-5H,6H2,(H2,13,14,15,16) |
InChI Key |
DSJYNPLTSJKLJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol typically involves the reaction of 2-chlorobenzyl chloride with a pyrimidine derivative containing thiol groups. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chain Length and Activity : Aliphatic chains (e.g., hexylthio vs. pentylsulfanyl) show that longer chains enhance GPR84 agonism. For example, 2-(hexylthio)pyrimidine-4,6-diol (EC₅₀ = 139 nM) is 5-fold more potent than 6-OAU (EC₅₀ = 653 nM) .
- Aromatic vs. Aromatic analogs like 5-(4-bromophenyl)pyrimidine-4,6-diol are primarily synthetic intermediates but highlight the feasibility of aryl substitutions .
- Heterocycle Modifications: Replacing pyrimidine with pyridine (e.g., 6-nonylpyridine-2,4-diol) significantly boosts potency (EC₅₀ = 0.189 nM), suggesting core heterocycle geometry critically impacts receptor engagement .
Structure-Activity Relationship (SAR)
- Position of Substituents : Compound 44 (6-alkylpyridine-2,4-diol) exhibited reduced potency compared to compound 43 (2-alkylpyrimidine-4,6-diol), underscoring the importance of substituent orientation .
- Linker Groups : Sulfanyl (S-) linkers, as in 2-(hexylthio)pyrimidine-4,6-diol, are common in active analogs. The target compound’s benzyl-sulfanyl group may enhance stability or modulate electronic effects .
Pharmacokinetic Considerations
- Bioavailability : Compound 51 (pyridine-based analog) demonstrated moderate oral bioavailability (24.3%) in mice, with Cₘₐₓ = 229 ng/mL and AUC = 399 h·ng/mL . The 2-chlorobenzyl group in the target compound may improve absorption due to increased lipophilicity but could also affect metabolic stability.
Biological Activity
2-[(2-Chlorobenzyl)sulfanyl]pyrimidine-4,6-diol is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition mechanisms, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₈ClN₂O₂S
- Molecular Weight : 270.71 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|---|
| 2-Chlorobenzyl sulfanyl derivative | MCF-7 (Breast Cancer) | 45 | CDK2 Inhibition |
| 2-Chlorobenzyl sulfanyl derivative | HCT-116 (Colon Cancer) | 6 | CDK2 Inhibition |
| 2-Chlorobenzyl sulfanyl derivative | HepG-2 (Liver Cancer) | 48 | CDK2 Inhibition |
The compound exhibited an IC₅₀ value of 45 nM against MCF-7 cells, indicating potent cytotoxic effects. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation and proliferation.
Enzymatic Inhibition
In addition to its anticancer properties, the compound has been shown to inhibit specific enzymes that are vital for tumor growth and progression. The inhibition of CDK2 was confirmed through molecular docking studies, which indicated a strong binding affinity to the active site of the enzyme.
Table 2: Enzyme Inhibition Data
| Enzyme | IC₅₀ (μM) | Remarks |
|---|---|---|
| CDK2 | 0.057 | Significant inhibitor compared to sorafenib (0.184 μM) |
| PKC-theta | TBD | Potential for immunological disorder treatment |
The compound's ability to inhibit PKC-theta suggests additional therapeutic applications in treating immunological disorders and type II diabetes.
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability in MCF-7 and HCT-116 cells while inducing apoptosis through cell cycle arrest at the G1 phase .
- Enzyme Inhibition Study : Another study focused on the selectivity of pyrimidine derivatives for CDK2 over other kinases. The results demonstrated that these compounds preferentially inhibited CDK2 activity, thereby reducing tumor growth in preclinical models .
Pharmacokinetic Properties
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have suggested favorable pharmacokinetic profiles for the compound. The Boiled Egg model indicated good permeability and bioavailability characteristics, making it a candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
